

An In-depth Technical Guide to p-Butylhydratropic Acid (CAS 3585-49-7)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Butylhydratropic Acid

Cat. No.: B121086

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Defining the Role of 2-(4-butylphenyl)propanoic acid

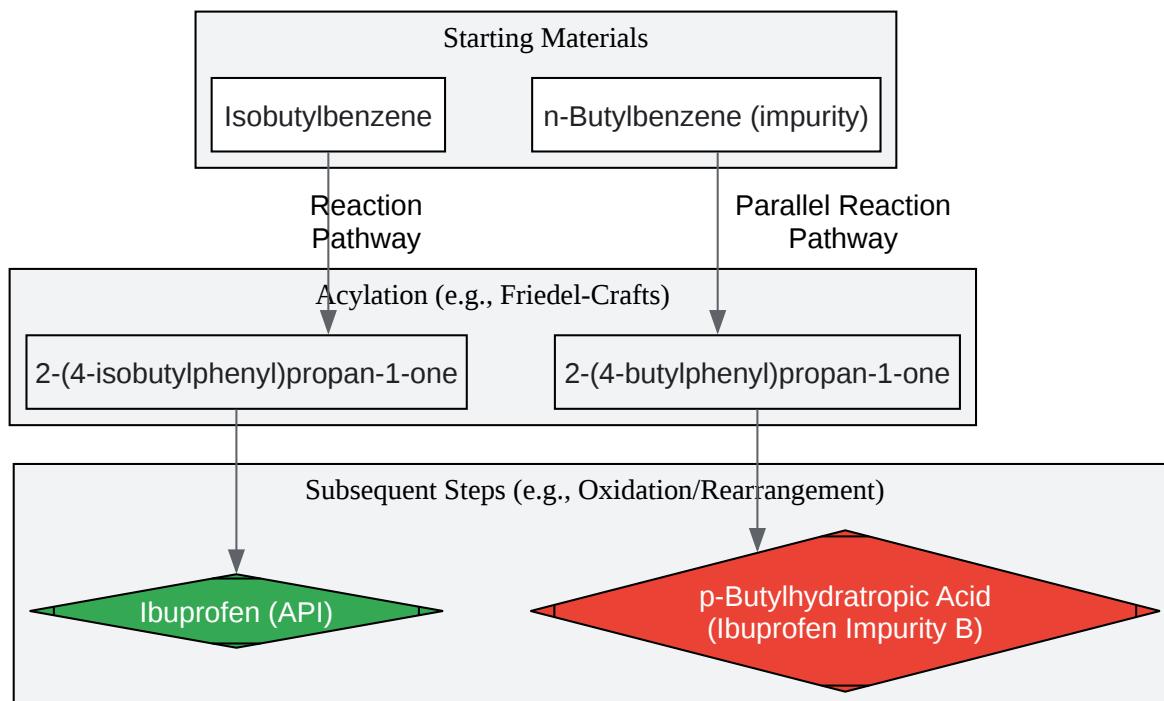
p-Butylhydratropic Acid, systematically known as 2-(4-butylphenyl)propanoic acid, occupies a unique and critical position within the landscape of pharmaceutical sciences. While structurally similar to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, its primary significance is not as a therapeutic agent itself. Instead, it is most prominently recognized as Ibuprofen Impurity B, a key process impurity that arises during the synthesis of Ibuprofen.^[1]

This guide moves beyond a simple data sheet to provide an in-depth technical exploration of **p-Butylhydratropic Acid**. For the drug development professional, understanding this molecule is a matter of regulatory compliance and ensuring the purity and safety of a final drug product. For the medicinal chemist and researcher, it serves as an important analytical reference standard and a potential scaffold for further investigation.^{[2][3]} We will dissect its physicochemical properties, origins, analytical quantification, and biological context, providing a comprehensive resource grounded in scientific and regulatory principles.

Physicochemical Profile and Structural Elucidation

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent research and quality control efforts. **p-Butylhydratropic acid** is an aromatic carboxylic acid distinguished by an n-butyl group on the phenyl ring, in contrast to the isobutyl group found in its analogue, Ibuprofen.^{[2][4]}

Property	Value	Source(s)
CAS Number	3585-49-7	[2] [5] [6]
IUPAC Name	2-(4-butylphenyl)propanoic acid	[2] [3]
Synonyms	p-Butylhydratropic Acid, 4-Butyl- α -methylbenzeneacetic Acid, Ibuprofen EP Impurity B, p-Butyl Ibuprofen	[1] [3]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[2] [5]
Molecular Weight	206.28 g/mol	[1] [2] [5]
Appearance	Colourless oil	[3]
Solubility	Soluble in slightly aqueous base, chloroform, and methanol	[3]
Structural Class	2-Arylpropionic Acid	[2]


Genesis in Synthesis: The Origin of an Impurity

The prevalence of **p-Butylhydratropic Acid** is intrinsically linked to the large-scale industrial synthesis of Ibuprofen. The common synthetic routes for Ibuprofen utilize isobutylbenzene as a starting material. Commercial isobutylbenzene can contain small quantities of its isomer, n-butylbenzene, as a process-related impurity. This n-butylbenzene follows the same reaction pathway as isobutylbenzene, ultimately leading to the formation of 2-(4-butylphenyl)propanoic acid instead of the intended 2-(4-isobutylphenyl)propanoic acid (Ibuprofen).

Understanding this pathway is crucial for developing control strategies in drug manufacturing to minimize the level of this impurity in the final Active Pharmaceutical Ingredient (API).

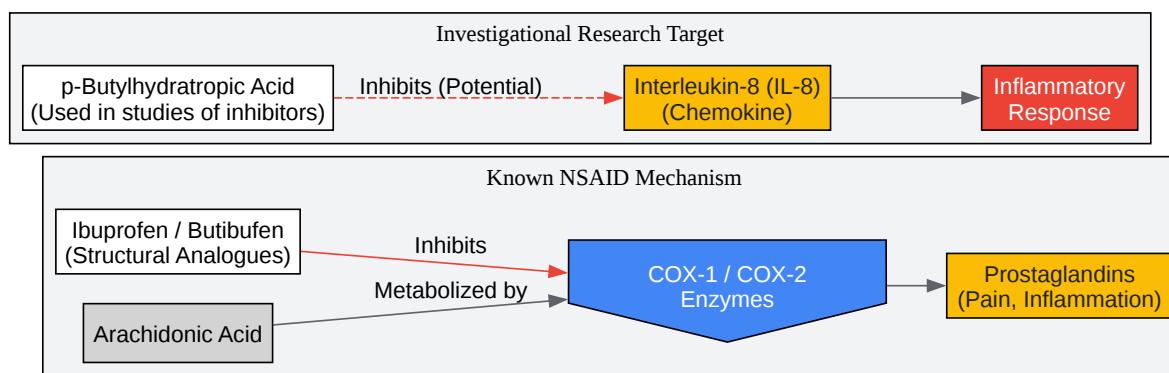
Conceptual Synthetic Pathway Leading to Impurity Formation

Below is a diagram illustrating the parallel reaction pathways from the respective starting materials to Ibuprofen and its n-butyl impurity.

[Click to download full resolution via product page](#)

Caption: Parallel synthesis of Ibuprofen and Impurity B from starting material isomers.

Biological and Pharmacological Context


While not used therapeutically, the biological profile of **p-Butylhydratropic Acid** is of interest for two primary reasons: predicting the potential impact of it as an impurity and its investigational use in research.

The NSAID Analogue Framework

p-Butylhydratropic Acid belongs to the profen class of molecules, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs like Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the synthesis of prostaglandins from arachidonic acid.^{[7][8]} Prostaglandins are key mediators of inflammation, pain, and fever.^[7] It is plausible that **p-Butylhydratropic Acid** possesses similar, albeit uncharacterized, COX-inhibitory activity. A related compound, Butibufen (2-(4-isobutylphenyl)butanoic acid), has demonstrated anti-inflammatory, analgesic, and antipyretic properties equivalent in potency to Ibuprofen in standard pharmacological tests.^[9]

Investigational Research

Beyond its role as an impurity, **p-Butylhydratropic Acid** has been utilized in research contexts. Notably, it is cited as being used in the study of potent, noncompetitive interleukin-8 (IL-8) inhibitors.^[3] IL-8 is a chemokine involved in inflammatory processes, and its inhibition represents a potential therapeutic strategy for various inflammatory diseases. This suggests that the molecular scaffold of **p-Butylhydratropic Acid** may be valuable for designing novel anti-inflammatory agents operating through non-COX-dependent mechanisms.

[Click to download full resolution via product page](#)

Caption: Comparative biological mechanisms of structural analogues and **p-Butylhydratropic Acid**.

Analytical Methodologies for Quantification

Accurate and precise quantification of **p-Butylhydratropic Acid** is a non-negotiable requirement for Ibuprofen manufacturers. The methods must be robust, specific, and sensitive enough to detect the impurity at levels stipulated by pharmacopoeias.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the workhorse method for pharmaceutical impurity profiling due to its robustness and reliability. The key to this analysis is achieving chromatographic separation between the main Ibuprofen peak and the peaks of all related impurities.

Objective: To separate and quantify **p-Butylhydratropic Acid** (Ibuprofen Impurity B) in an Ibuprofen drug substance.

Methodology:

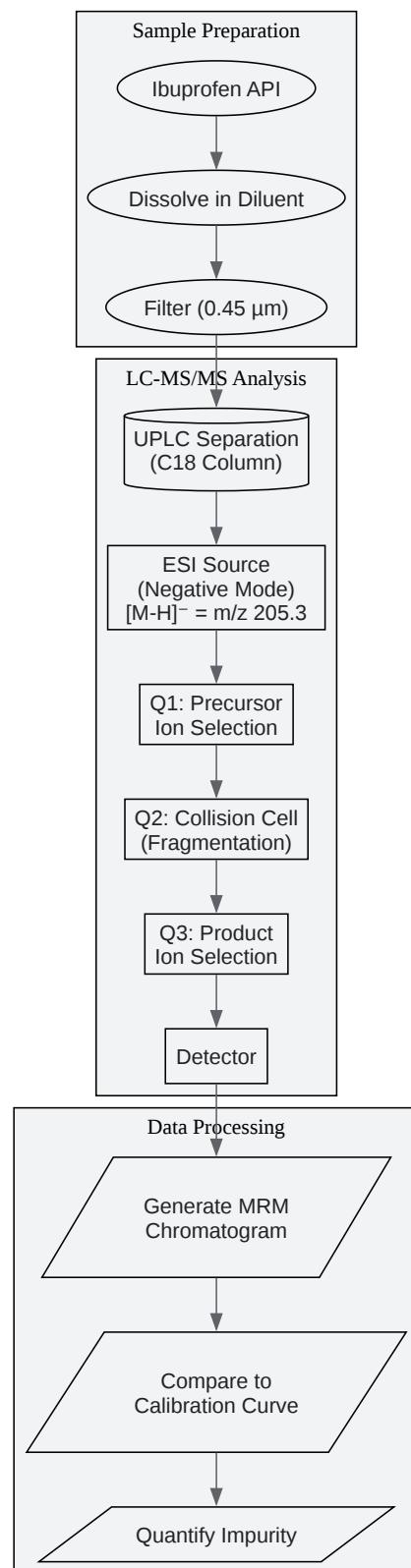
- Chromatographic System:
 - HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).[\[10\]](#)[\[11\]](#)
- Column:
 - A C18 stationary phase is standard (e.g., 4.6 mm x 250 mm, 5 µm particle size).[\[10\]](#) The hydrophobicity of the C18 phase provides good retention for the relatively non-polar profen molecules.
- Mobile Phase Preparation:
 - Mobile Phase A: A buffered aqueous solution (e.g., 50 mM sodium phosphate), with pH adjusted to an acidic value (e.g., pH 3.0) using phosphoric acid.[\[11\]](#) An acidic pH ensures

that the carboxylic acid functional groups of both Ibuprofen and the impurity are protonated (non-ionized), leading to better retention and sharper peak shapes.

- Mobile Phase B: Acetonitrile or Methanol.[10][11]
- Chromatographic Conditions:
 - Flow Rate: 1.0 - 1.5 mL/min.[11]
 - Column Temperature: 30-40 °C to ensure reproducible retention times.[11]
 - Detection Wavelength: Set at a wavelength where the phenyl ring absorbs, typically around 210-220 nm.[11]
 - Injection Volume: 10-20 µL.
 - Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity. **p-Butylhydratropic Acid**, being slightly more hydrophobic than Ibuprofen due to the linear butyl chain, is expected to have a slightly longer retention time.
- Standard and Sample Preparation:
 - Reference Standard Stock: Accurately weigh a certified reference standard of **p-Butylhydratropic Acid** and dissolve in a suitable diluent (e.g., mobile phase or acetonitrile/water mixture) to a known concentration (e.g., 100 µg/mL).[10]
 - Working Standard: Prepare serial dilutions from the stock solution to create a calibration curve covering the expected impurity concentration range.
 - Sample Preparation: Accurately weigh the Ibuprofen API, dissolve in the diluent to a high concentration (e.g., 1-5 mg/mL), and filter through a 0.45 µm syringe filter before injection. [11]
- Quantification:
 - Calculate the concentration of **p-Butylhydratropic Acid** in the sample by comparing its peak area to the calibration curve generated from the reference standards. The results are

typically expressed as a percentage relative to the Ibuprofen concentration.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)


For applications requiring higher sensitivity and specificity, such as in pharmacokinetic studies or trace-level analysis, LC-MS/MS is the preferred method.

Objective: To achieve highly sensitive and specific detection and quantification of **p-Butylhydratropic Acid**.

Methodology:

- LC System:
 - Utilizes a similar LC setup as described for HPLC, often with UPLC (Ultra-High-Performance Liquid Chromatography) for faster analysis and better resolution.
- Mass Spectrometer:
 - A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization:
 - Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. The molecule will readily deprotonate to form the $[M-H]^-$ ion. For **p-Butylhydratropic Acid** (MW 206.28), this would be the precursor ion at m/z 205.3.
- MRM Transition:
 - The precursor ion (m/z 205.3) is selected in the first quadrupole.
 - It is fragmented in the second quadrupole (collision cell).
 - A specific, stable product ion (fragment) is selected in the third quadrupole for detection. The selection of a unique precursor-to-product ion transition provides exceptional specificity.

- Sample Preparation:
 - For complex matrices like plasma, a sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to remove interferences prior to injection.
- Quantification:
 - Quantification is performed using an internal standard (ideally a stable isotope-labeled version of the analyte) and a calibration curve.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the quantification of **p-Butylhydratropic Acid** by LC-MS/MS.

Conclusion and Future Perspectives

p-Butylhydratropic Acid (CAS 3585-49-7) is a molecule of significant industrial and research importance. Its primary role as a process-related impurity in Ibuprofen mandates a thorough understanding of its properties and robust analytical methods for its control. For quality control scientists, it represents a critical quality attribute that must be monitored to ensure the safety and efficacy of one of the world's most widely used drugs.

For the broader scientific community, the story does not end at impurity profiling. Its structural similarity to potent NSAIDs and its reported connection to the inhibition of non-COX inflammatory pathways like IL-8 suggest that **p-Butylhydratropic Acid** and its derivatives could serve as scaffolds for the development of new chemical entities.^[3] Future research could focus on fully characterizing its pharmacological profile, including its COX selectivity and potency, and exploring its potential as a lead compound in medicinal chemistry programs targeting inflammation through novel mechanisms.

References

- Some aspects of the pharmacology of butibufen, a non-steroidal anti-inflammatory agent. PubMed.
- Butibufen | C14H20O2 | CID 41643. PubChem.
- p-Butylhydratropic Acid** | 3585-49-7. Buy **p-Butylhydratropic Acid**.
- What is Butibufen Sodium used for?. Patsnap Synapse.
- 2-(4-Butylphenyl)propanoic acid | 3585-49-7. ChemScene.
- Butibufen | 55837-18-8. ECHEMI.
- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7. LookChem.
- 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7. Biosynth.
- Ibuprofen EP Impurity B | 3585-49-7. BOC Sciences.
- Ibuprofen, (+)- | C13H18O2 | CID 3672. PubChem.
- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. National Institutes of Health (NIH).
- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design for Robustness Testing. Semantic Scholar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Butylhydratropic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy p-Butylhydratropic Acid | 3585-49-7 [smolecule.com]
- 3. bocsci.com [bocsci.com]
- 4. Ibuprofen, (+)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. Butibufen | C14H20O2 | CID 41643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Butibufen Sodium used for? [synapse.patsnap.com]
- 9. Some aspects of the pharmacology of butibufen, a non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Butylhydratropic Acid (CAS 3585-49-7)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121086#p-butylhydratropic-acid-cas-number-3585-49-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com